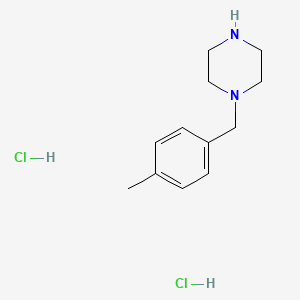

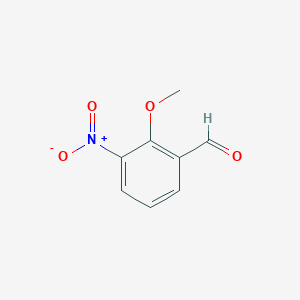

N-甲基-1-吡嗪-2-基丙烷-2-胺

货号 B1367798

CAS 编号:

937642-61-0

分子量: 151.21 g/mol

InChI 键: ITYOKRJDUQGDII-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anti-tubercular Agents

- Scientific Field : Medical Chemistry

- Application Summary : Pyrazinamide, a pyrazine derivative, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Organic Synthesis and Drug Development

- Scientific Field : Organic Chemistry

- Application Summary : Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

- Methods of Application : This review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .

- Results : The review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Pyrrolopyrazine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Propargylamines

- Scientific Field : Organic Chemistry

- Application Summary : Propargylamines are a class of compounds with many pharmaceutical and biological properties. Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

- Methods of Application : This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

- Results : Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Monoselective N-Methylation of Amides

- Scientific Field : Organic Chemistry

- Application Summary : Phenyl trimethylammonium iodide (PhMe3NI) is used as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds .

- Methods of Application : The method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a reagent for N-methylation .

- Results : The method has high functional group tolerance and excellent monoselectivity for amides, making it attractive for late-stage methylation of bioactive compounds .

Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes and have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

- Methods of Application : The synthetic routes for these heterocycles include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Results : These heterocycles have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, GABA A allosteric modulating activity, and have been incorporated into polymers for use in solar cells .

属性

IUPAC Name |

N-methyl-1-pyrazin-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7(9-2)5-8-6-10-3-4-11-8/h3-4,6-7,9H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYOKRJDUQGDII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586314 |

Source

|

| Record name | N-Methyl-1-(pyrazin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-pyrazin-2-ylpropan-2-amine | |

CAS RN |

937642-61-0 |

Source

|

| Record name | N-Methyl-1-(pyrazin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)

![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)